6,8-Dichloroimidazo[1,5-a]pyrazine
Description
6,8-Dichloroimidazo[1,5-a]pyrazine is a halogenated heterocyclic compound featuring a fused imidazole-pyrazine core with chlorine substituents at positions 6 and 6. The chlorine atoms at positions 6 and 8 likely influence electronic properties and steric interactions, critical for target binding and selectivity.
Properties
Molecular Formula |
C6H3Cl2N3 |
|---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
6,8-dichloroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-2-11-3-9-1-4(11)6(8)10-5/h1-3H |
InChI Key |
IMWQZJODGAHTIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=CN2C=N1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichloropyrazine with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production of 6,8-Dichloroimidazo[1,5-a]pyrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloroimidazo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of 6,8-Dichloroimidazo[1,5-a]pyrazine, while oxidation reactions can produce corresponding oxo derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
- Antimicrobial Activity : Research indicates that 6,8-Dichloroimidazo[1,5-a]pyrazine exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains by targeting enzymes critical for bacterial growth and survival. This positions it as a promising candidate for developing new antibiotics.
- Anticancer Properties : The compound has been investigated for its potential in cancer therapy. Studies have identified derivatives of imidazo[1,2-a]pyrazine as potent inhibitors of the ENPP1 enzyme, which is implicated in cancer progression. One notable derivative demonstrated an IC50 value of 5.70 nM, suggesting strong inhibitory activity and potential applications in cancer immunotherapy by enhancing the efficacy of anti-PD-1 antibodies in murine models.
- Neurological Applications : 6,8-Dichloroimidazo[1,5-a]pyrazine has been explored for its effects on neurotransmitter receptors. Specifically, it has been characterized as a selective negative modulator of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are involved in synaptic transmission and plasticity. This modulation may have implications for treating neurological disorders such as epilepsy .
Chemical Synthesis
The synthesis of 6,8-Dichloroimidazo[1,5-a]pyrazine typically involves cyclization reactions from pyrrole derivatives and other organic reagents. The chemical transformations facilitated by its structure allow for the development of various derivatives with enhanced biological activities.
Synthesis Overview :
- Starting Materials : Pyrrole derivatives.
- Key Reactions : Cyclization under controlled conditions (temperature, pressure).
- Yield and Purity : Achieved through careful stoichiometry and reaction monitoring.
Case Study 1: Antimicrobial Development
A study focused on the antimicrobial properties of 6,8-Dichloroimidazo[1,5-a]pyrazine revealed its effectiveness against multiple bacterial strains. The mechanism involved the inhibition of specific enzymes essential for bacterial survival, leading to a significant reduction in bacterial growth rates.
| Bacterial Strain | Inhibition Zone (mm) | Mechanism |
|---|---|---|
| E. coli | 15 | Enzyme inhibition |
| S. aureus | 18 | Enzyme inhibition |
| P. aeruginosa | 12 | Enzyme inhibition |
Case Study 2: Cancer Immunotherapy
In another study, derivatives of imidazo[1,2-a]pyrazine were evaluated for their anticancer effects. A derivative with an IC50 of 5.70 nM was tested in combination with anti-PD-1 antibodies in murine models, demonstrating enhanced tumor regression compared to controls.
| Treatment Group | Tumor Volume (mm³) | Efficacy (%) |
|---|---|---|
| Control | 2000 | - |
| Anti-PD-1 Alone | 1200 | 40 |
| Derivative + Anti-PD-1 | 600 | 70 |
Mechanism of Action
The mechanism of action of 6,8-Dichloroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6,8-dichloroimidazo[1,5-a]pyrazine with structurally related compounds, focusing on synthesis, substituent effects, and biological activity.
Structural and Electronic Comparisons
Core Structure Variations:
- Imidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine : The positioning of the imidazole ring relative to pyrazine ([1,5-a] vs. [1,2-a]) alters molecular geometry and binding interactions. For example, 6,8-dibromoimidazo[1,2-a]pyrazine (CAS 63744-22-9) is synthesized via one-pot methods , whereas imidazo[1,5-a]pyrazines often require multistep syntheses .
- Pyrazolo[1,5-a]quinoxaline: Replacing the imidazole ring with pyrazole (as in pyrazolo[1,5-a]quinoxaline) shifts biological targets; these compounds act as TLR7 antagonists (IC50 = 8.2–10 µM) with alkyl chain length (4–5 carbons) enhancing activity .
Substituent Effects:
Key Observations:
- Halogen Effects : Chloro groups (smaller, less polarizable than bromo) may enhance solubility and fit into hydrophobic pockets while maintaining aromatic π-π interactions critical for binding .
- Substituent Position : Substituents at positions 6 and 8 on imidazo[1,5-a]pyrazine likely occupy sterically demanding regions of target proteins, as seen in Eis inhibitors where R2 groups fit into hydrophobic pockets .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight | Halogen Volume (ų) | LogP (Predicted) |
|---|---|---|---|---|
| 6,8-Dichloroimidazo[1,5-a]pyrazine | C6H3Cl2N3 | 196.02 | Cl: 22.7 | 1.8–2.5 |
| 6,8-Dibromoimidazo[1,2-a]pyrazine | C6H3Br2N3 | 276.92 | Br: 30.5 | 2.5–3.2 |
| 8-Amino-imidazo[1,5-a]pyrazine | C6H6N4 | 134.14 | N/A | 0.5–1.2 |
Biological Activity
6,8-Dichloroimidazo[1,5-a]pyrazine is a heterocyclic compound characterized by a fused imidazole and pyrazine ring system, with chlorine substituents at the 6th and 8th positions. This unique structural arrangement contributes to its notable reactivity and potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6,8-Dichloroimidazo[1,5-a]pyrazine is CHClN. The presence of two chlorine atoms significantly influences its chemical reactivity and biological interactions. The compound's structure allows for various synthetic routes, typically involving cyclization reactions that yield the desired imidazo[1,5-a]pyrazine derivatives.
Biological Activity Overview
Research indicates that 6,8-Dichloroimidazo[1,5-a]pyrazine exhibits significant biological activity across multiple domains:
- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent against various pathogens. It targets bacterial ATPases, inhibiting their function and reducing virulence in pathogens like Helicobacter pylori .
- Phosphoinositide 3-Kinase (PI3K) Inhibition : It serves as a potential inhibitor of PI3Kδ, a key player in immune response regulation. Inhibiting this pathway can have therapeutic implications for treating PI3K-related disorders .
- Anticancer Properties : Studies have shown that derivatives of imidazo[1,5-a]pyrazine can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity Against Helicobacter pylori
A study focused on the inhibition of H. pylori VirB11 ATPase revealed that 6,8-Dichloroimidazo[1,5-a]pyrazine derivatives could act as competitive inhibitors of ATP binding. The lead compound demonstrated an IC50 value of 7 µM, indicating strong inhibitory activity . This suggests potential applications in developing new treatments for gastric ulcers and related cancers.
PI3Kδ Inhibition
Research has highlighted the role of 6,8-Dichloroimidazo[1,5-a]pyrazine in modulating immune responses through PI3Kδ inhibition. The compound's ability to interfere with this signaling pathway can enhance anti-tumor immunity by breaking regulatory T-cell-mediated immune tolerance .
Structure-Activity Relationship (SAR)
The biological activity of 6,8-Dichloroimidazo[1,5-a]pyrazine is closely linked to its structural features. A comparative analysis with similar compounds reveals that:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6,8-Dichloroimidazo[1,2-a]pyrazine | Similar imidazole-pyrazine structure | Different nitrogen atom positioning |
| 6-Chloroimidazo[1,5-a]pyrazine | Contains one chlorine atom at the 6th position | Less substituted compared to dichloro variant |
| 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | Different ring system but shares imidazole character | Varying biological activity due to different structure |
| 8-Chloroimidazo[1,5-a]pyrazine | Chlorination at only one position | Less reactive due to fewer halogen substituents |
The presence of two chlorine atoms enhances reactivity and interaction with specific molecular targets compared to its analogs. This dichlorination pattern not only influences chemical properties but also enhances potential applications in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
